molecular formula C16H20N2O3S2 B2533378 2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797182-87-6

2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2533378
CAS No.: 1797182-87-6
M. Wt: 352.47
InChI Key: REQKJBVVXSDHDN-UHFFFAOYSA-N
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Description

2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a complex organic compound characterized by the presence of a thiazole ring, an azetidine ring, and a sulfonyl group attached to a tetramethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Tetramethylphenyl Moiety: This step involves the coupling of the tetramethylphenyl group to the azetidine ring, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Thiazole Ring: The final step involves the cyclization to form the thiazole ring, which can be achieved through the reaction of appropriate thioamide precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and thiazole ring are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)imidazole: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of 2-((1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole lies in its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiazole and azetidine rings, along with the sulfonyl group, makes it distinct from other similar compounds and provides unique opportunities for its application in various fields.

Properties

IUPAC Name

2-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-10-7-11(2)13(4)15(12(10)3)23(19,20)18-8-14(9-18)21-16-17-5-6-22-16/h5-7,14H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQKJBVVXSDHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)OC3=NC=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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